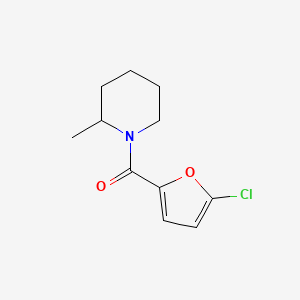
2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide, also known as ibuprofen lysine, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is commonly used to treat pain, fever, and inflammation associated with various medical conditions, including rheumatoid arthritis, osteoarthritis, menstrual cramps, and headaches.
作用機序
The mechanism of action of 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide lysine involves the inhibition of COX-2 enzymes, which leads to a decrease in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. They are synthesized from arachidonic acid by the action of COX enzymes. Ibuprofen lysine binds to the active site of COX-2 enzymes and prevents the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide lysine are primarily related to its anti-inflammatory, analgesic, and antipyretic properties. It reduces pain and inflammation by inhibiting the production of prostaglandins. It also reduces fever by inhibiting the production of prostaglandins in the hypothalamus, which regulates body temperature.
実験室実験の利点と制限
Ibuprofen lysine is widely used in laboratory experiments to study the role of prostaglandins in various physiological and pathological conditions. It is a potent and selective inhibitor of COX-2 enzymes, which makes it a valuable tool for studying the role of COX-2 in inflammation and pain. However, it has certain limitations, such as its potential to cause gastrointestinal and renal toxicity, which must be taken into consideration when designing experiments.
将来の方向性
There are several future directions for research on 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide lysine. One area of research is the development of new formulations and delivery systems that can enhance its efficacy and reduce its toxicity. Another area of research is the identification of new targets for 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide lysine, such as other enzymes involved in the inflammatory response. Additionally, there is a need for further studies to elucidate the long-term effects of 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide lysine on various physiological systems, including the cardiovascular and nervous systems.
合成法
The synthesis of 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide lysine involves the reaction of 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide with lysine in the presence of a suitable solvent and a catalyst. The reaction results in the formation of a salt, which is then purified and crystallized to obtain the final product. The synthesis method is well-established and has been optimized for industrial-scale production.
科学的研究の応用
Ibuprofen lysine has been extensively studied for its pharmacological properties and therapeutic applications. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain, fever, and inflammation. Ibuprofen lysine is a selective inhibitor of COX-2, which is primarily responsible for the production of prostaglandins in response to inflammation.
特性
IUPAC Name |
2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-7-5-6-10-13(11)16-15(18)14(17)12-8-3-2-4-9-12/h2-4,8-9,11,13-14,17H,5-7,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQYQIMZWAEHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


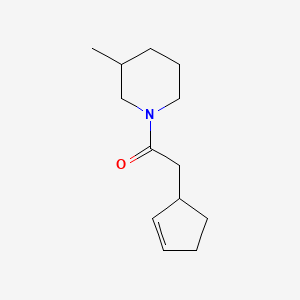
![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
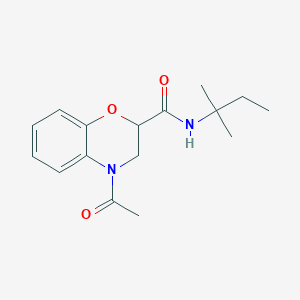
![N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)
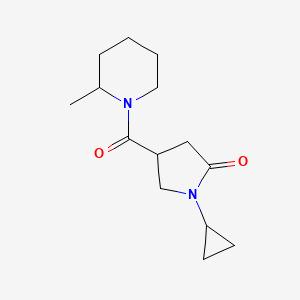
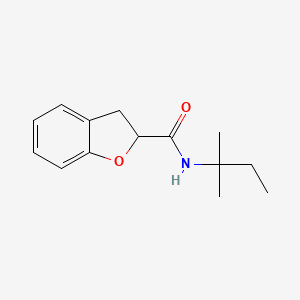
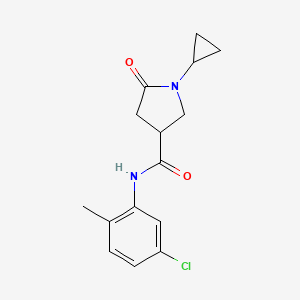


![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone](/img/structure/B7515771.png)
